

## Pharmacological profile of carotegrast methyl

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An In-Depth Technical Guide to the Pharmacological Profile of Carotegrast Methyl

#### Introduction

Carotegrast methyl, also known as AJM300 and marketed under the trade name Carogra®, is a first-in-class, orally administered small-molecule antagonist of α4-integrin.[1][2] It is approved in Japan for the induction of remission in patients with moderately active ulcerative colitis (UC) who have had an inadequate response to mesalazine.[3][4] Carotegrast methyl is a prodrug, designed to enhance oral bioavailability, which is rapidly converted to its pharmacologically active metabolite, carotegrast.[4][5] This document provides a comprehensive overview of the pharmacological properties, mechanism of action, pharmacokinetics, pharmacodynamics, and clinical profile of carotegrast methyl, intended for researchers, scientists, and drug development professionals.

#### **Mechanism of Action**

**Carotegrast** methyl's therapeutic effect is derived from the targeted action of its active metabolite, **carotegrast** (also referred to as HCA2969 in preclinical studies), on leukocyte trafficking.[6][7]

2.1 Prodrug Conversion Following oral administration, **carotegrast** methyl, an ester prodrug, is absorbed and subsequently hydrolyzed by the enzyme carboxylesterase 1, primarily in the liver, to form the active carboxylic acid metabolite, **carotegrast**.[4][5] This conversion is essential for its pharmacological activity, as the parent compound has limited pharmacological action.[5]





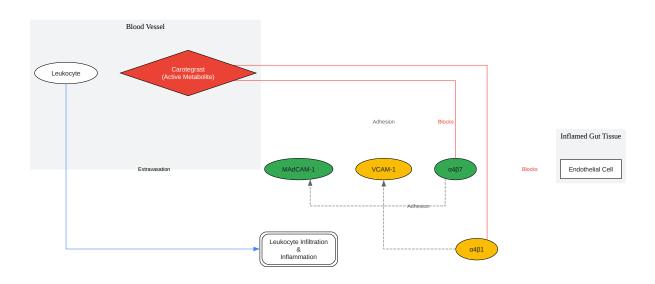


2.2 Target Inhibition The active metabolite, **carotegrast**, is a potent and selective antagonist of  $\alpha$ 4-integrin.[6] Integrins are heterodimeric proteins on the surface of leukocytes that mediate cell adhesion and migration.[8] **Carotegrast** specifically targets two  $\alpha$ 4-integrin heterodimers:

- α4β1 (Very Late Antigen-4, VLA-4): This integrin binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on the vascular endothelium.[2][3]
- α4β7: This integrin is crucial for gut-specific leukocyte homing and binds to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is preferentially expressed on the vascular endothelium of the gastrointestinal tract.[2][8]

In inflammatory bowel diseases like ulcerative colitis, the expression of VCAM-1 and MAdCAM-1 is upregulated in the inflamed intestinal mucosa, promoting the recruitment of pathogenic leukocytes.[2][8] By blocking the interaction of  $\alpha 4\beta 1$  with VCAM-1 and  $\alpha 4\beta 7$  with MAdCAM-1, **carotegrast** inhibits the adhesion and subsequent extravasation of inflammatory cells (such as lymphocytes) from the bloodstream into the inflamed intestinal tissue.[1][9] This targeted interruption of leukocyte trafficking reduces the inflammatory infiltrate in the colon, thereby ameliorating inflammation and allowing for mucosal healing.[8][10]





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Caption: Mechanism of action of carotegrast.

# **Pharmacological Data**

3.1 Pharmacodynamics The pharmacodynamic activity of **carotegrast** methyl is primarily assessed through its in vitro binding and inhibitory potency and its in vivo effects on lymphocyte trafficking.



In Vitro Activity The active metabolite, **carotegrast** (HCA2969), demonstrates high-affinity binding and potent antagonism of both human and mouse  $\alpha 4$  integrins.[6][11]

Table 1: In Vitro Potency of Carotegrast (HCA2969)

Target Integrin	Species	Assay Cell Line	Binding Affinity (KD, nM)	Functional Inhibition (IC50, nM)
α4β1	Human	Jurkat	0.32	5.8
α4β7	Human	RPMI-8866	0.46	1.4
α4β7	Mouse	TK-1	0.2	26

(Data sourced from MedchemExpress and GlpBio)[6][11][12]

In Vivo Pharmacodynamics In preclinical studies using mice, oral administration of **carotegrast** methyl led to a dose-dependent inhibition of lymphocyte homing to Peyer's patches and a corresponding transient increase in peripheral lymphocyte counts.[6][13] This increase in circulating lymphocytes is a pharmacodynamic marker of  $\alpha$ 4-integrin antagonism, reflecting the prevention of leukocyte egress from the bloodstream into tissues.[14] In healthy human subjects, a single 960 mg dose of **carotegrast** methyl resulted in a significant increase in lymphocyte count (mean, 50.58%), which was sustained over a 24-hour period.[14]

3.2 Pharmacokinetics **Carotegrast** methyl is an orally administered prodrug that is converted to its active metabolite.

Table 2: Summary of Pharmacokinetic Properties



Parameter	Description	
Absorption	Orally absorbed. Food reduces the systemic exposure (AUClast) of carotegrast methyl by 21–57% and the active metabolite carotegrast by 5–29%. However, this reduction had no significant effect on the pharmacodynamic marker (lymphocyte count) at a 960 mg dose.[5]	
Metabolism	Carotegrast methyl is a prodrug hydrolyzed to the active metabolite, carotegrast, by carboxylesterase 1 in the liver.[4][5] Carotegrast methyl is also a moderate inhibitor of CYP3A4. [15]	
Elimination	The terminal elimination half-life (t1/2) in healthy adults after a 960 mg dose is approximately 8.0-20.2 hours for carotegrast methyl and 10.0-15.6 hours for carotegrast.[16]	

| Drug Interactions | Co-administration with rifampicin (a potent OATP inhibitor) significantly increases the exposure of **carotegrast** (Cmax increased 4.78-fold, AUC0-t increased 5.59-fold), indicating a potential for interaction with OATP-inhibiting drugs.[17] |

# **Clinical Efficacy and Safety**

4.1 Clinical Efficacy in Ulcerative Colitis The efficacy of **carotegrast** methyl for inducing remission in moderately active ulcerative colitis has been demonstrated in randomized controlled trials.

Table 3: Key Phase 3 Clinical Trial Efficacy Results (AJM300/CT3 Study)



Endpoint (at Week 8)	Carotegrast Methyl (960 mg TID, n=102)	Placebo (n=101)	Odds Ratio (95% CI)	p-value
Clinical Response*	45% (46/102)	21% (21/101)	3.30 (1.73 - 6.29)	0.00028

(Data sourced from Matsuoka K, et al., 2022)[3][18] \*Clinical response defined as a reduction in Mayo Clinic score of  $\geq$ 30% and  $\geq$ 3 points, a reduction in rectal bleeding subscore of  $\geq$ 1 or a score of  $\leq$ 1, and an endoscopic subscore of  $\leq$ 1.[3]

Real-world prospective cohort studies have supported these findings, with 45% of patients achieving clinical remission and 22% achieving endoscopic remission by week 8.[19][20]

- 4.2 Safety and Tolerability Carotegrast methyl is generally well-tolerated.[1][3]
- Common Adverse Events: In the Phase 3 trial, the incidence of adverse events was similar between the **carotegrast** methyl (38%) and placebo (39%) groups.[18] The most common adverse events reported included nasopharyngitis, headache, and nausea.[2] Most events were mild to moderate in severity.[1]
- Progressive Multifocal Leukoencephalopathy (PML): Antagonism of α4-integrin by the
  antibody natalizumab is associated with a risk of PML, a rare brain infection.[3] To mitigate
  this potential risk, the clinical development of carotegrast methyl has focused on its use as
  a short-term induction therapy.[3][7] No cases of PML were reported in the clinical trials.[3]
   [21]

## **Experimental Protocols**

5.1 In Vitro Cell Adhesion Assay (Protocol Synopsis) This assay is used to determine the functional inhibitory concentration (IC50) of **carotegrast**.

 Plate Coating: 96-well plates are coated with recombinant human MAdCAM-1 or VCAM-1 and incubated overnight. Plates are then washed and blocked to prevent non-specific binding.

### Foundational & Exploratory



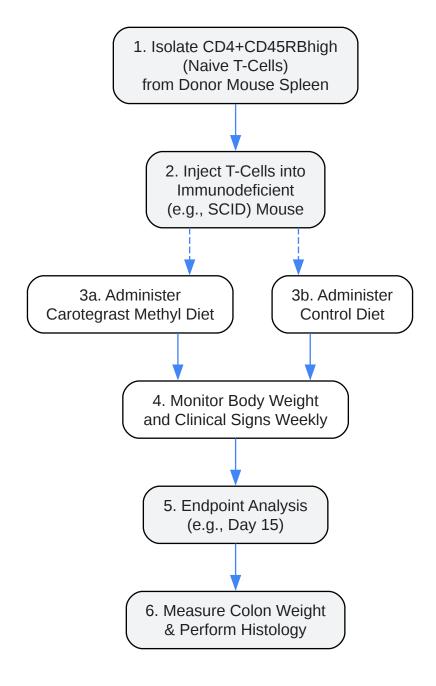


- Cell Preparation: A human lymphocyte cell line expressing the target integrin (e.g., RPMI-8866 for α4β7) is labeled with a fluorescent dye (e.g., Calcein-AM).
- Inhibition: Labeled cells are pre-incubated with varying concentrations of the test compound (carotegrast) for 30 minutes.
- Adhesion: The cell/compound mixture is added to the coated plates and incubated for 30-60 minutes to allow for cell adhesion.
- Wash and Read: Non-adherent cells are removed by washing. The fluorescence of the remaining adherent cells is quantified using a plate reader.
- Data Analysis: The fluorescence signal is plotted against the compound concentration, and the IC50 value is calculated using a four-parameter logistic curve fit.

5.2 IL-10 Deficient T-Cell Transfer Colitis Model (Protocol Synopsis) This is a standard preclinical model to evaluate the efficacy of therapeutic agents for IBD.

- Cell Isolation: CD4+ T-cells are isolated from the spleens of wild-type donor mice. The naive T-cell subset (CD4+CD45RBhigh) is further purified using fluorescence-activated cell sorting (FACS).
- Cell Transfer: A suspension of purified naive T-cells is injected intraperitoneally into immunodeficient recipient mice (e.g., SCID or Rag1-/-).
- Drug Administration: Beginning at the time of cell transfer, recipient mice are fed a diet containing **carotegrast** methyl (e.g., 0.03% to 1% w/w) or a control diet.
- Monitoring: Mice are monitored weekly for body weight changes and clinical signs of colitis (e.g., wasting, diarrhea).
- Endpoint Analysis: After a predefined period (e.g., 15 days), mice are euthanized. The colon is excised, weighed, and processed for histological analysis to assess inflammation, epithelial cell hyperplasia, and inflammatory cell infiltration.
- Outcome Measures: The primary outcomes are a reduction in colon weight and improvement in the histological score in the drug-treated group compared to the control group.[12][13]





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**Caption:** Workflow for the T-cell transfer experimental colitis model.

#### Conclusion

Carotegrast methyl represents a significant development in the management of ulcerative colitis, offering an oral, small-molecule therapeutic option. Its targeted mechanism of action, which selectively inhibits the trafficking of inflammatory leukocytes to the gut, has been validated through a robust preclinical and clinical development program. The active metabolite, carotegrast, is a potent dual antagonist of  $\alpha 4\beta 1$  and  $\alpha 4\beta 7$  integrins. Clinical studies have



confirmed its efficacy in inducing a clinical response in patients with moderately active UC, coupled with a favorable safety profile for short-term use. The comprehensive pharmacological data underscores its potential as a valuable induction therapy in the clinical armamentarium for inflammatory bowel disease.

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#### References

- 1. researchgate.net [researchgate.net]
- 2. Results of Phase III Clinical Study of AJM300 (Nonproprietary Name: Carotegrast Methyl) for Treatment of Ulcerative Colitis Conducted in Japan (AJM300/CT3 Study) Primary Endpoint Achieved | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 3. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 4. Carotegrast methyl Wikipedia [en.wikipedia.org]
- 5. Food Effect on a Single High Dose of Carotegrast Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study -PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Carotegrast methyl? [synapse.patsnap.com]
- 9. Carotegrast Methyl: First Approval PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Carotegrast methyl used for? [synapse.patsnap.com]
- 11. glpbio.com [glpbio.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. AJM300, a novel oral antagonist of α4-integrin, sustains an increase in circulating lymphocytes: A randomised controlled trial in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]







- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effects of rifampicin on the pharmacokinetics and safety of carotegrast methyl in healthy subjects: A randomized 2 × 2 crossover study PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AJM300 (carotegrast methyl), an oral antagonist of α4-integrin, as induction therapy for patients...: Falk Foundation [falkfoundation.org]
- 19. Efficacy and safety of carotegrast methyl in active ulcerative colitis: a real-world prospective cohort study PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of carotegrast methyl in active ulcerative colitis: a real-world prospective cohort study [irjournal.org]
- 21. Real-World Effectiveness and Safety of Carotegrast Methyl in Japanese Patients with Moderately Active Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
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